

A Comparative Guide to Diallyl Carbonate-Based and Other Optical Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

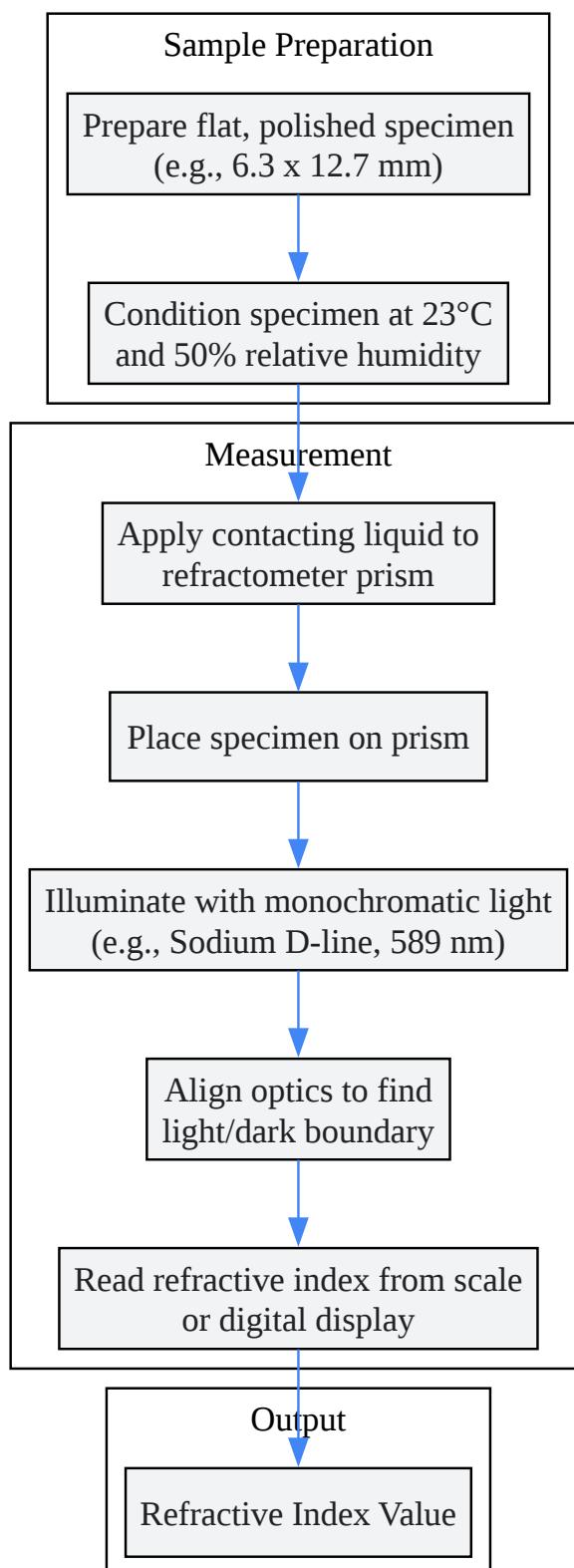
[Get Quote](#)

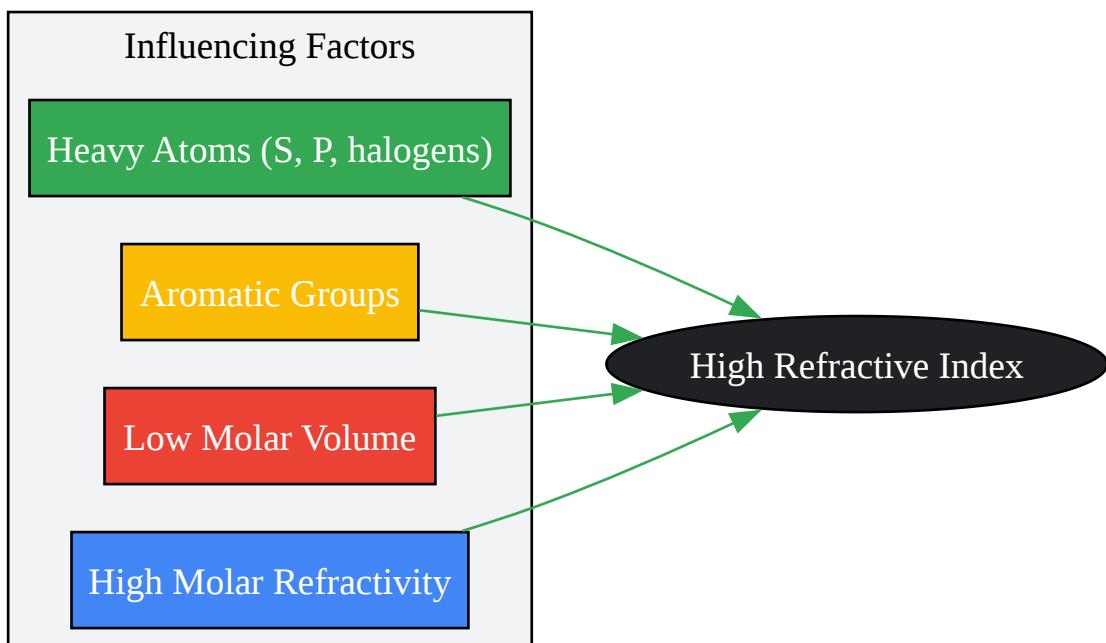
For researchers, scientists, and professionals in drug development, the selection of appropriate optical polymers is a critical decision that impacts the performance and reliability of various applications, from ophthalmic lenses to advanced analytical instrumentation. This guide provides a detailed comparison of **diallyl carbonate**-based polymers, most notably poly(allyl diglycol carbonate) or CR-39, with other common optical polymers such as polycarbonate and Trivex. The comparison is supported by quantitative data and standardized experimental methodologies.

Comparative Performance of Optical Polymers

The selection of an optical polymer is often a trade-off between several key properties. The refractive index influences the thickness of the optical element, the Abbe number indicates the degree of chromatic aberration, and the density affects the final weight of the component. The following table summarizes these critical parameters for **diallyl carbonate**-based polymers and its alternatives.

Material	Refractive Index (n_D)	Abbe Number (V_d)	Density (g/cm³)	Key Characteristics
CR-39 (Diallyl Carbonate)	1.498[1][2][3]	58 - 59.3[1][2]	1.31 - 1.32[4]	Excellent optical clarity, high Abbe number (low chromatic aberration), high scratch resistance for an uncoated plastic. [1][5]
Polycarbonate	1.586[2][6]	30[6]	1.20[6]	High impact resistance, inherent UV protection, thinner than CR-39 for the same prescription.[2]
Trivex	1.53[6][7]	43 - 45[2][6][7]	1.11[7]	High impact resistance, lightweight, better optical clarity than polycarbonate, inherent UV protection.[2][7]
High-Index Plastics (General)	>1.60[2]	Varies (generally lower)	Varies	Thinner and lighter than standard plastics, suitable for high-power prescriptions.[2][8]


Experimental Protocols for Refractive Index Measurement


The accurate determination of the refractive index is paramount for the design and quality control of optical components. The standard test method for transparent organic plastics is outlined in ASTM D542 and ISO 489.[1][6][9][10]

Principle of Measurement

The refractive index is measured using a refractometer, typically an Abbe refractometer.[3][8] This method is based on the principle of measuring the critical angle of total internal reflection when light passes from the refractometer's prism (of a known, higher refractive index) to the polymer sample.[11]

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. u.dianyuan.com [u.dianyuan.com]
- 2. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 3. How Does A Refractometer Work: A Guide (2024) [ryzechemie.com]
- 4. Measuring Refractive Index - Addison Clear Wave [addisoncw.com]
- 5. Refractive Index ASTM D542 [intertek.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Polymer RI calculation | Practical Coatings | Prof Steven Abbott [stevenabbott.co.uk]
- 8. plastics.ulprospector.com [plastics.ulprospector.com]

- 9. skybearstandards.com [skybearstandards.com]
- 10. store.astm.org [store.astm.org]
- 11. zbxyoptics.com [zbxyoptics.com]
- To cite this document: BenchChem. [A Comparative Guide to Diallyl Carbonate-Based and Other Optical Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085299#refractive-index-of-diallyl-carbonate-based-optical-polymers\]](https://www.benchchem.com/product/b085299#refractive-index-of-diallyl-carbonate-based-optical-polymers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com